Lipophilicity: Lower LogP vs. Amino and Hydroxy Analogs
2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile exhibits a calculated LogP of 1.94 , which is substantially lower than that of key 2-substituted-6-(trifluoromethyl)benzonitrile comparators: 2-hydroxy analog (LogP = 2.40) , 2-amino analog (LogP = 2.74) [1], and 2-fluoro analog (LogP = 2.72) [2]. The hydroxymethyl group confers reduced lipophilicity compared to both the more polar hydroxy group and the more hydrophobic amino/fluoro substituents, altering membrane permeability and biodistribution predictions.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.94 |
| Comparator Or Baseline | 2-Hydroxy-6-(trifluoromethyl)benzonitrile: 2.40; 2-Amino-6-(trifluoromethyl)benzonitrile: 2.74; 2-Fluoro-6-(trifluoromethyl)benzonitrile: 2.72 |
| Quantified Difference | Target is 0.46–0.80 LogP units lower (≈ 2.9–6.3× reduction in octanol/water partition) |
| Conditions | Calculated using XLogP3 or ACD/Labs algorithm; all values from vendor computational chemistry data |
Why This Matters
Lower LogP influences aqueous solubility, protein binding, and passive membrane diffusion, directly impacting compound developability and selection for hydrophilic drug design.
- [1] MolBase. 2-Amino-6-(trifluoromethyl)benzonitrile. LogP 2.74048. Accessed 2026. View Source
- [2] BOC Sciences. 2-Fluoro-6-(trifluoromethyl)benzonitrile. LogP 2.71618. Accessed 2026. View Source
